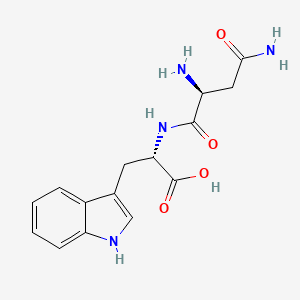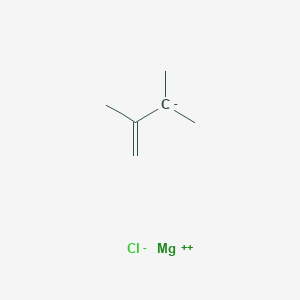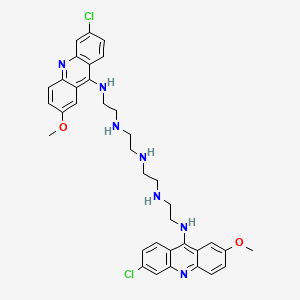
N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N'-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” is a complex organic compound that features multiple acridine moieties. Acridine derivatives are known for their applications in medicinal chemistry, particularly as antitumor agents due to their ability to intercalate DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” typically involves multi-step organic synthesis. The process may include:
Formation of Acridine Derivatives: Starting with the chlorination and methoxylation of acridine.
Amine Functionalization: Introduction of aminoethyl groups through nucleophilic substitution reactions.
Coupling Reactions: Linking the acridine derivatives via ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products depend on the specific reactions but may include various substituted acridine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
DNA Intercalation: Acridine derivatives are known to intercalate DNA, making them useful in studying DNA structure and function.
Medicine
Antitumor Agents: Potential use in cancer therapy due to their ability to disrupt DNA replication.
Industry
Dyes and Pigments: Acridine compounds are used in the production of dyes and pigments.
作用機序
The compound exerts its effects primarily through DNA intercalation. This involves inserting itself between the base pairs of DNA, disrupting the helical structure and inhibiting replication and transcription. The molecular targets include DNA and associated enzymes involved in replication.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known dye and DNA intercalator.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
The unique structure of “N-(2-((6-Chloro-2-methoxy-9-acridinyl)amino)ethyl)-N’-(2-((2-((6-chloro-2-methoxy-9-acridinyl)amino)ethyl)amino)ethyl)-1,2-ethanediamine” with multiple acridine moieties linked by ethylenediamine may provide enhanced intercalation properties and potential for higher efficacy in its applications.
特性
CAS番号 |
79458-73-4 |
|---|---|
分子式 |
C36H39Cl2N7O2 |
分子量 |
672.6 g/mol |
IUPAC名 |
N'-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethyl]-N-[2-[2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C36H39Cl2N7O2/c1-46-25-5-9-31-29(21-25)35(27-7-3-23(37)19-33(27)44-31)42-17-15-40-13-11-39-12-14-41-16-18-43-36-28-8-4-24(38)20-34(28)45-32-10-6-26(47-2)22-30(32)36/h3-10,19-22,39-41H,11-18H2,1-2H3,(H,42,44)(H,43,45) |
InChIキー |
ARCXAAKRTGYCKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCNCCNCCNCCNC4=C5C=C(C=CC5=NC6=C4C=CC(=C6)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)
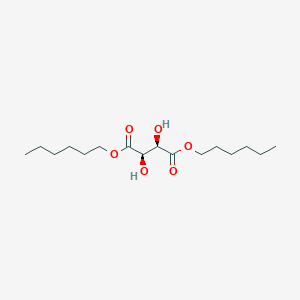
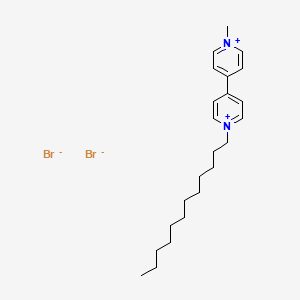
![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
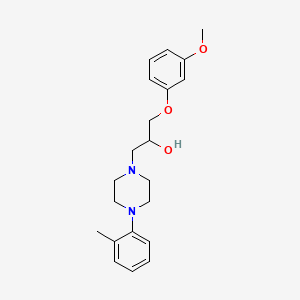
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
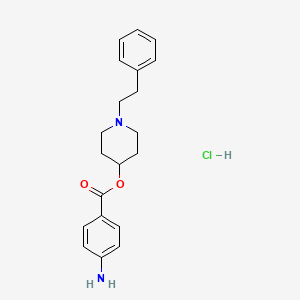
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
